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molecular formula C7H8N4OS B8435000 5-Ureidomethyl-imidazo[5,1-b]thiazole

5-Ureidomethyl-imidazo[5,1-b]thiazole

Cat. No. B8435000
M. Wt: 196.23 g/mol
InChI Key: ISRGTQGMCPOHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663162

Procedure details

To 220 mg (1.42 mmol) of 5-aminomethylimidazo[5,1-b]-thiazole and 0.3 mg of ice were added 1 ml of ice-cooled water and 1 ml of 5N hydrochloric acid, and the mixture was stirred at 80° C. for 5 minutes. To this mixture was added 111 mg of sodium cyanate, and the resulting mixture was stirred at the temperature for 2 hours. 123 mg of sodium cyanate was further added to the mixture, and the resulting mixture was stirred for one hour. 122 mg of sodium cyanate was added again to the mixture, and the stirring was continued for 2 hours. The mixture was cooled to room temperature, and then made alkali by the addition of potassium carbonate. This mixture was washed with methylene chloride. MeOH was added to the aqueous layer, and the mixture was thoroughly stirred. Insoluble matters were removed by filtration. The filtrate was concentrated under reduced pressure, and then allowed to stand at 0° C. overnight. The crystals precipitated were collected by filtration to obtain 160 mg (yield 57%) of 5-ureidomethyl-imidazo[5,1-b]thiazole.
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
111 mg
Type
reactant
Reaction Step Two
Name
sodium cyanate
Quantity
123 mg
Type
reactant
Reaction Step Three
Name
sodium cyanate
Quantity
122 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[CH:5][N:4]=1.Cl.[O-:12][C:13]#[N:14].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[NH:1]([CH2:2][C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[CH:5][N:4]=1)[C:13]([NH2:14])=[O:12] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
NCC1=NC=C2SC=CN21
Name
ice
Quantity
0.3 mg
Type
reactant
Smiles
Name
ice
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
sodium cyanate
Quantity
111 mg
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Three
Name
sodium cyanate
Quantity
123 mg
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Four
Name
sodium cyanate
Quantity
122 mg
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for one hour
Duration
1 h
WAIT
Type
WAIT
Details
the stirring was continued for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
This mixture was washed with methylene chloride
ADDITION
Type
ADDITION
Details
MeOH was added to the aqueous layer
STIRRING
Type
STIRRING
Details
the mixture was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WAIT
Type
WAIT
Details
to stand at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N(C(=O)N)CC1=NC=C2SC=CN21
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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